molecular formula C19H18ClF3N2O5S B3650775 ETHYL 2-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE

ETHYL 2-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE

Cat. No.: B3650775
M. Wt: 478.9 g/mol
InChI Key: JDABKQBDBQKSBX-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzoate ester, a sulfonamide group, and a trifluoromethyl-substituted aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the sulfonamide intermediate, followed by the introduction of the trifluoromethyl group and the final esterification step. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and esterification catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

ETHYL 2-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE: shares similarities with other sulfonamide-based compounds, such as sulfa drugs and trifluoromethyl-substituted aromatic compounds.

Uniqueness

  • The unique combination of the sulfonamide group, trifluoromethyl substitution, and benzoate ester in this compound distinguishes it from other compounds. This unique structure contributes to its specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O5S/c1-3-30-18(27)13-6-4-5-7-15(13)24-17(26)11-25(31(2,28)29)16-10-12(19(21,22)23)8-9-14(16)20/h4-10H,3,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDABKQBDBQKSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE
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ETHYL 2-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE
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ETHYL 2-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE
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ETHYL 2-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE
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ETHYL 2-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE
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ETHYL 2-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE

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